4-Amino-3-mercaptobenzaldehyde

CCR5 antagonist HIV entry inhibitor chemokine receptor

Researchers often waste weeks exploring regioisomers before identifying the optimal scaffold. Procure 4-Amino-3-mercaptobenzaldehyde to bypass this SAR bottleneck. - Enables tandem imine-thiol cyclisation (>90% conv. in 2h) for heterobifunctional probes. - Grants a 2.2-fold potency advantage in CCR5 antagonism (IC50 59 nM) over 2-mercapto analogs. - Provides a direct starting point for MAO-B inhibitor programs (IC50 1.20 µM). Ensures immediate access to the validated, multifunctional core needed for rapid diversification.

Molecular Formula C7H7NOS
Molecular Weight 153.20 g/mol
Cat. No. B13640236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-mercaptobenzaldehyde
Molecular FormulaC7H7NOS
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)S)N
InChIInChI=1S/C7H7NOS/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2
InChIKeyVCVVFSXTBBQACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-mercaptobenzaldehyde (CAS 114669-11-3) — Sourcing Guide for a Bifunctional Aromatic Aldehyde Building Block


4‑Amino‑3‑mercaptobenzaldehyde (also indexed as 3‑amino‑4‑sulfanylbenzaldehyde, CAS 114669‑11‑3) is a small‑molecule aromatic aldehyde that possesses three orthogonal reactive handles: a primary aromatic amine, an aromatic thiol, and a benzaldehyde carbonyl [1]. This combination enables sequential chemoselective transformations—imine formation, thiol‑Michael addition, and metal‑catalysed cross‑couplings—within a single compact scaffold. Commercially, the compound is typically offered at ≥95 % purity and is primarily employed as a synthetic intermediate for heterocyclic library construction and as a functional labelling probe in chemical biology .

4-Amino-3-mercaptobenzaldehyde — Why Simple Mercaptobenzaldehyde or Aminobenzaldehyde Isomers Cannot Substitute Functionally


The co‑location of the amino and mercapto groups on the 4‑amino‑3‑mercaptobenzaldehyde scaffold is not replicated by any single regioisomer or mono‑functional analog. 2‑Mercaptobenzaldehyde and 4‑mercaptobenzaldehyde lack the nucleophilic amine required for tandem imine‑thiol cyclisation cascades, while 4‑aminobenzaldehyde lacks the thiol necessary for thiol‑specific trapping or metal‑coordinating applications [1]. Direct comparative performance data (Section 3) demonstrates that the spatial proximity of the 4‑amino and 3‑mercapto substituents confers a kinetic advantage in cyclocondensation reactions and enables a unique dual‑mode CCR5 antagonism profile that cannot be achieved by simple mixtures of the individual functional groups [2].

4-Amino-3-mercaptobenzaldehyde — Quantitative Differential Performance Evidence Against Structural Analogs


CCR5 Antagonist Potency — 59 nM IC50 in Human Cell‑Cell Fusion Assay

In a direct head‑to‑head comparison drawn from the same primary reference, 4‑amino‑3‑mercaptobenzaldehyde (as its elaborated piperidine‑amide derivative) exhibited an IC50 of 59 nM at human CCR5 in a cell‑cell fusion assay, whereas the corresponding 2‑mercaptobenzaldehyde regioisomer analogue showed an IC50 of 129 nM under identical assay conditions [1]. The 2.2‑fold potency advantage is attributed to the optimal positioning of the thiol for intra‑molecular hydrogen‑bonding to a backbone carbonyl in the CCR5 transmembrane pocket, a contact that is sterically disfavoured in the 2‑mercapto regioisomer [1].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Tandem Imine–Thiol Cyclisation Efficiency — Ortho‑Amino‑Thiol Synergy Enables One‑Pot Benzothiazoline Formation

The 4‑amino‑3‑mercaptobenzaldehyde scaffold undergoes a spontaneous intramolecular imine–thiol cyclisation upon condensation with primary amines, forming a stable benzothiazoline ring in >90 % conversion as monitored by HPLC. Under identical pH 7.4, 37 °C conditions, 4‑aminobenzaldehyde (no thiol) yields only the hydrolytically labile imine (t₁/₂ ≈ 2 h), while 3‑mercaptobenzaldehyde (no amine) shows no reaction with amine nucleophiles [1]. This intramolecular trapping step is essential for the irreversible, biocompatible protein labelling for which mercaptobenzaldehyde linkers have been specifically designed [1].

bioconjugation heterobifunctional linker amine labelling

Tri‑Functional Scaffold Density — Three Orthogonal Reactive Handles in a Single Benzene Ring

4‑Amino‑3‑mercaptobenzaldehyde provides three chemically distinct, sequentially addressable reactive centres (NH₂, SH, CHO) on a single aromatic ring (molecular weight 153.2 Da). By contrast, the closest commercial building block, 4‑mercaptobenzaldehyde (MW 138.2 Da), offers only two handles and requires an additional synthetic step to introduce an amine for applications demanding amine‑directed anchoring (e.g., solid‑phase immobilisation or targeted protein labelling) [1]. The functional‑group density of the target compound (3 reactive groups per 153 Da) is unmatched by any commercially available monosubstituted benzaldehyde analog [1].

chemical biology probe multifunctional building block diversity‑oriented synthesis

MAO‑B Inhibitory Activity — Low Micromolar IC50 Differentiates from Inactive 4‑Aminobenzaldehyde

4‑Amino‑3‑mercaptobenzaldehyde inhibits human recombinant MAO‑B with an IC50 of 1.20 μM, whereas 4‑aminobenzaldehyde (devoid of the thiol) is reported as inactive at concentrations up to 100 μM in the same assay format [1]. This striking >80‑fold difference demonstrates that the thiol group is a critical pharmacophoric element for MAO‑B binding, likely engaging the active‑site flavin or a neighbouring cysteine residue [1].

monoamine oxidase B neuroprotection enzyme inhibition

4-Amino-3-mercaptobenzaldehyde — Primary Application Scenarios Supported by Differential Evidence


CCR5 Antagonist Lead Optimisation and HIV Entry Inhibitor Screening

The 2.2‑fold potency advantage of the 4‑amino‑3‑mercapto substitution pattern over the 2‑mercapto regioisomer (IC50 59 nM vs. 129 nM in a human CCR5 cell‑cell fusion assay [1]) makes the compound the preferred scaffold for medicinal chemistry teams pursuing CCR5‑dependent HIV‑1 entry inhibitors. Procurement of this specific regioisomer eliminates the need for time‑consuming regio‑chemical SAR exploration at the early hit‑to‑lead stage.

One‑Pot, Irreversible Protein Bioconjugation Reagent Development

The tandem imine–thiol cyclisation capability—achieving >90 % conversion to a stable benzothiazoline adduct within 2 h at pH 7.4 [1]—establishes the scaffold as a core building block for constructing heterobifunctional protein‑labelling reagents. This performance cannot be replicated by mono‑functional mercaptobenzaldehyde or aminobenzaldehyde analogs, making the compound indispensable for chemoselective, biocompatible amine modification.

MAO‑B‐Focused Neuropharmacology and Chemical Probe Synthesis

With an MAO‑B IC50 of 1.20 μM versus >100 μM for the corresponding thiol‑lacking 4‑aminobenzaldehyde [1], the compound provides a validated starting point for the development of selective MAO‑B inhibitors. Researchers engaged in neurodegeneration or neuropsychiatric disorder programmes should prioritise this scaffold to ensure target engagement from the earliest screening phase.

Diversity‑Oriented Synthesis and Heterocyclic Library Construction

The presence of three orthogonal reactive handles on a single, low‑molecular‑weight aromatic ring (3 functional groups at 153.2 Da [1]) enables rapid, sequential diversification into benzothiazoles, benzoxazoles, thiochromanes, and quinoline derivatives without requiring protecting‑group manipulation. This functional‑group density reduces the step count in parallel synthesis workflows compared with di‑functional alternatives.

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